Cas no 2298491-54-8 (3-(Bromomethyl)-4,4-dimethylpiperidine)

3-(Bromomethyl)-4,4-dimethylpiperidine 化学的及び物理的性質
名前と識別子
-
- EN300-5948610
- 2298491-54-8
- 3-(bromomethyl)-4,4-dimethylpiperidine
- 3-(Bromomethyl)-4,4-dimethylpiperidine
-
- インチ: 1S/C8H16BrN/c1-8(2)3-4-10-6-7(8)5-9/h7,10H,3-6H2,1-2H3
- InChIKey: GHCGZMNMVPHQKA-UHFFFAOYSA-N
- SMILES: BrCC1CNCCC1(C)C
計算された属性
- 精确分子量: 205.04661g/mol
- 同位素质量: 205.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.1
3-(Bromomethyl)-4,4-dimethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5948610-0.1g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 0.1g |
$1195.0 | 2023-05-25 | ||
Enamine | EN300-5948610-2.5g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 2.5g |
$2660.0 | 2023-05-25 | ||
Enamine | EN300-5948610-0.25g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 0.25g |
$1249.0 | 2023-05-25 | ||
Enamine | EN300-5948610-1.0g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 1g |
$1357.0 | 2023-05-25 | ||
Enamine | EN300-5948610-10.0g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 10g |
$5837.0 | 2023-05-25 | ||
Enamine | EN300-5948610-0.05g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 0.05g |
$1140.0 | 2023-05-25 | ||
Enamine | EN300-5948610-0.5g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 0.5g |
$1302.0 | 2023-05-25 | ||
Enamine | EN300-5948610-5.0g |
3-(bromomethyl)-4,4-dimethylpiperidine |
2298491-54-8 | 5g |
$3935.0 | 2023-05-25 |
3-(Bromomethyl)-4,4-dimethylpiperidine 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
3-(Bromomethyl)-4,4-dimethylpiperidineに関する追加情報
Recent Advances in the Application of 3-(Bromomethyl)-4,4-dimethylpiperidine (CAS: 2298491-54-8) in Chemical Biology and Pharmaceutical Research
The compound 3-(Bromomethyl)-4,4-dimethylpiperidine (CAS: 2298491-54-8) has recently emerged as a valuable building block in medicinal chemistry and chemical biology research. This piperidine derivative, characterized by its reactive bromomethyl group and sterically hindered dimethyl substitution, has shown significant potential in the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, GPCR modulators, and other pharmacologically relevant compounds.
Structural analysis reveals that the 4,4-dimethyl substitution pattern confers unique conformational properties to the piperidine ring, while the bromomethyl group serves as an excellent handle for further functionalization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of this scaffold into Bruton's tyrosine kinase (BTK) inhibitors, resulting in improved pharmacokinetic properties compared to earlier analogs. The researchers attributed this enhancement to the optimal spatial arrangement provided by the dimethyl substitution.
In synthetic methodology developments, several research groups have reported innovative approaches to utilize 3-(Bromomethyl)-4,4-dimethylpiperidine as a key intermediate. A notable advancement came from a team at MIT who developed a copper-catalyzed cross-coupling protocol that allows for the selective modification of the bromomethyl group while preserving the piperidine core. This methodology, published in ACS Catalysis in early 2024, has significantly expanded the synthetic utility of this compound in drug discovery programs.
Pharmacological studies have demonstrated that derivatives of 3-(Bromomethyl)-4,4-dimethylpiperidine exhibit improved blood-brain barrier penetration compared to their non-dimethylated counterparts. This property has made the scaffold particularly attractive for CNS-targeted drug development. Recent patent applications from major pharmaceutical companies indicate growing interest in this compound class for the treatment of neurodegenerative disorders and psychiatric conditions.
The safety profile and handling considerations of 3-(Bromomethyl)-4,4-dimethylpiperidine have also been subjects of recent investigation. A 2024 toxicological assessment published in Chemical Research in Toxicology reported favorable in vitro safety parameters, though emphasized the need for proper protective measures when handling the brominated compound. These findings support its continued use in research while highlighting important safety considerations for industrial-scale applications.
Looking forward, the unique structural features of 3-(Bromomethyl)-4,4-dimethylpiperidine position it as a promising scaffold for addressing current challenges in drug discovery, particularly in the areas of selectivity optimization and physicochemical property modulation. Ongoing research is exploring its application in PROTAC design and covalent inhibitor development, suggesting that its full potential is yet to be realized in the pharmaceutical sciences.
2298491-54-8 (3-(Bromomethyl)-4,4-dimethylpiperidine) Related Products
- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)
- 2172143-13-2((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)
- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)
- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 1363405-97-3(2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL)
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)
- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)
- 70326-81-7(ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)




